(2S)-2-Pyrrolidinecarbonitrile-1-acetyl Vildagliptin
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Overview
Description
(2S)-2-Pyrrolidinecarbonitrile-1-acetyl Vildagliptin: is a selective and reversible inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). This compound is primarily used in the treatment of type 2 diabetes mellitus. By inhibiting DPP-4, it prevents the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Pyrrolidinecarbonitrile-1-acetyl Vildagliptin involves several steps:
Hydrolysis: The initial compound undergoes hydrolysis under alkaline conditions to form an intermediate compound.
Chloracetylation: This intermediate reacts with chloracetyl chloride to form another intermediate.
Dehydration: The intermediate undergoes dehydration with trifluoroacetic anhydride (TFAA).
Final Reaction: The final intermediate reacts with 3-amino-1-adamantane alcohol to form this compound.
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity while minimizing impurities. The process involves careful control of reaction conditions and purification steps to ensure high chemical and enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions are also possible but not typically utilized in its primary therapeutic applications.
Substitution: The compound can undergo substitution reactions, particularly involving the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
Scientific Research Applications
Chemistry: In chemistry, (2S)-2-Pyrrolidinecarbonitrile-1-acetyl Vildagliptin is studied for its unique structural properties and reactivity .
Biology: Biologically, it is significant for its role in inhibiting DPP-4, which affects glucose metabolism and insulin secretion .
Medicine: Medically, it is used to manage type 2 diabetes mellitus by enhancing the levels of incretin hormones, thereby improving glycemic control .
Industry: In the pharmaceutical industry, it is used in the formulation of oral anti-diabetic medications .
Mechanism of Action
(2S)-2-Pyrrolidinecarbonitrile-1-acetyl Vildagliptin works by selectively inhibiting the enzyme DPP-4. This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance insulin secretion and suppress glucagon release, leading to improved blood glucose regulation .
Comparison with Similar Compounds
Sitagliptin: Another DPP-4 inhibitor with a similar mechanism of action.
Saxagliptin: Also inhibits DPP-4 but has different pharmacokinetic properties.
Linagliptin: A DPP-4 inhibitor with a longer half-life compared to Vildagliptin.
Uniqueness: (2S)-2-Pyrrolidinecarbonitrile-1-acetyl Vildagliptin is unique due to its specific structural configuration, which contributes to its selectivity and potency as a DPP-4 inhibitor .
Properties
Molecular Formula |
C24H33N5O3 |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
(2S)-1-[2-[[(5S,7R)-3-[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethoxy]-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C24H33N5O3/c25-12-19-3-1-5-28(19)21(30)14-27-23-8-17-7-18(9-23)11-24(10-17,16-23)32-15-22(31)29-6-2-4-20(29)13-26/h17-20,27H,1-11,14-16H2/t17-,18+,19-,20-,23?,24?/m0/s1 |
InChI Key |
QMYNMOXNAPYOLO-CIGGEUDFSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)OCC(=O)N5CCC[C@H]5C#N)C#N |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)OCC(=O)N5CCCC5C#N)C#N |
Origin of Product |
United States |
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